![molecular formula C15H17N3O3 B6622989 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid, also known as BAMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BAMPA is a synthetic analogue of the neurotransmitter glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Mechanism of Action
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid acts on the AMPA receptor by binding to the receptor's ligand-binding domain, causing the receptor to open and allowing the influx of cations into the cell. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP). The EPSP can then trigger an action potential, leading to neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been shown to induce long-term potentiation (LTP) in the hippocampus, a process that is believed to underlie learning and memory. It has also been shown to increase the frequency and amplitude of miniature EPSPs, indicating an increase in synaptic efficacy. Additionally, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been shown to enhance the survival of cultured neurons and protect against glutamate-induced excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to specifically target and manipulate AMPA receptor function without affecting other neurotransmitter systems. However, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has a short half-life and is rapidly metabolized, which can limit its usefulness in certain experiments. Additionally, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid's effects on AMPA receptors can be influenced by factors such as receptor desensitization and subunit composition, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid. One area of interest is the development of more stable and long-lasting 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid analogues that can be used in vivo. Another area of research is the investigation of 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid's effects on other glutamate receptor subtypes, such as NMDA and kainate receptors. Additionally, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid could be used in conjunction with other techniques, such as optogenetics and calcium imaging, to further elucidate the mechanisms underlying synaptic plasticity and learning and memory.
Synthesis Methods
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid can be synthesized using a multi-step process that involves the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with methylamine and 3-bromopropionic acid. The final product is obtained after purification through chromatography.
Scientific Research Applications
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been widely used in scientific research as a tool to study glutamatergic neurotransmission. It is commonly used as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been used to investigate the role of AMPA receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
3-[(1-benzylpyrazole-4-carbonyl)-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-17(8-7-14(19)20)15(21)13-9-16-18(11-13)10-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDSLYWKEGTXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.